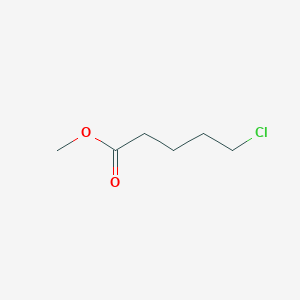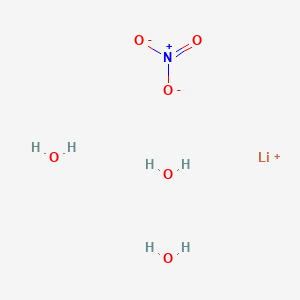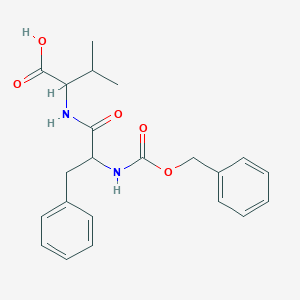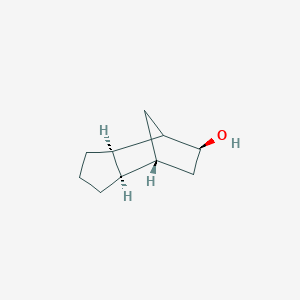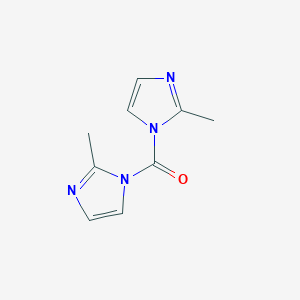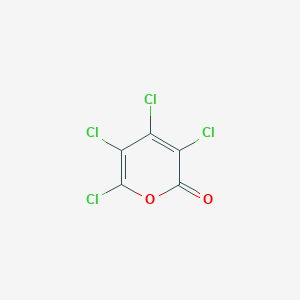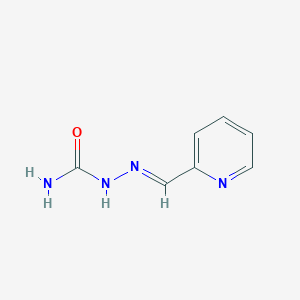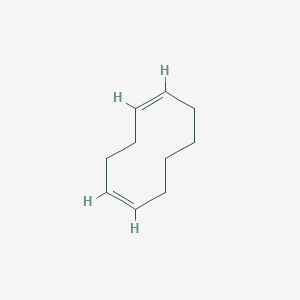
1,5-Cyclodecadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Cyclodecadiene is a cyclic hydrocarbon that is widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents. This compound is synthesized using various methods, and its applications in scientific research are numerous.
Mécanisme D'action
The mechanism of action of 1,5-Cyclodecadiene is not well understood. However, it is believed to act as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of organic compounds. It may also act as a solvent in various reactions, and as a reactant in the synthesis of various chemicals.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,5-Cyclodecadiene. However, it is not known to have any significant toxic effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,5-Cyclodecadiene in lab experiments include its high solubility in most organic solvents, its stability under various reaction conditions, and its ability to act as a ligand in metal-catalyzed reactions. The limitations include its high cost and limited availability, and the lack of information on its toxicity and potential environmental impact.
Orientations Futures
For research on 1,5-Cyclodecadiene include its use in the synthesis of new organic compounds, its applications as a ligand in metal-catalyzed reactions, and its use as a solvent in various reactions. Further studies are also needed to determine its toxicity and potential environmental impact.
Méthodes De Synthèse
1,5-Cyclodecadiene can be synthesized using several methods, including the Diels-Alder reaction, Grignard reaction, and Birch reduction. The Diels-Alder reaction involves the reaction of cyclopentadiene with 1,3-butadiene to form 1,5-Cyclodecadiene. The Grignard reaction involves the reaction of 1,5-dibromopentane with magnesium to form 1,5-pentadiene, which is then cyclized to form 1,5-Cyclodecadiene. The Birch reduction involves the reaction of 1,5-Cyclodecadiene with lithium metal in liquid ammonia to form 1,5-cyclooctadiene, which is then hydrogenated to form 1,5-Cyclodecadiene.
Applications De Recherche Scientifique
1,5-Cyclodecadiene is widely used in scientific research, particularly in organic synthesis and catalysis. It is used as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of organic compounds. It is also used as a solvent in various reactions, and as a reactant in the synthesis of various chemicals.
Propriétés
Numéro CAS |
10573-77-0 |
|---|---|
Nom du produit |
1,5-Cyclodecadiene |
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(1Z,5Z)-cyclodeca-1,5-diene |
InChI |
InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7- |
Clé InChI |
RDAFFINKUCJOJK-NQOXHWNZSA-N |
SMILES isomérique |
C1C/C=C\CC/C=C\CC1 |
SMILES |
C1CCC=CCCC=CC1 |
SMILES canonique |
C1CCC=CCCC=CC1 |
Synonymes |
(1E,5E)-1,5-Cyclodecadiene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



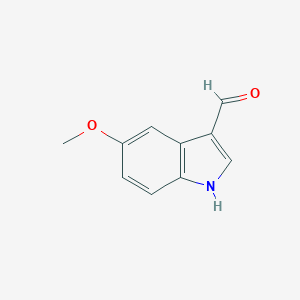
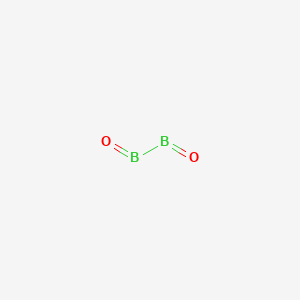

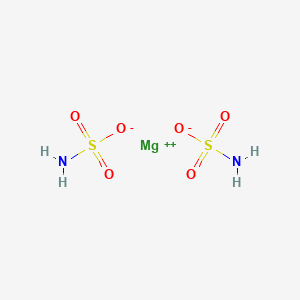
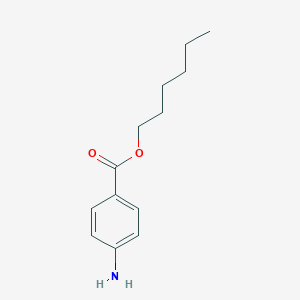
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
